molecular formula C29H28ClN5OS B2626305 5-((4-Benzhydrylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-42-1

5-((4-Benzhydrylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2626305
CAS No.: 851969-42-1
M. Wt: 530.09
InChI Key: UDVYFVWVGXUESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name Derivation

The IUPAC name is constructed through hierarchical analysis of the molecular framework:

  • Parent structure : The thiazolo[3,2-b]triazol-6-ol system forms the base, a fused bicyclic heterocycle.
  • Substituents :
    • At position 5: A methylene group bridging two moieties:
      • 4-benzhydrylpiperazin-1-yl (a piperazine ring substituted with a diphenylmethyl group at nitrogen-1)
      • 3-chlorophenyl (a phenyl ring with chlorine at position 3)
    • At position 2: A methyl group.

The systematic name is 5-[(4-benzhydrylpiperazin-1-yl)(3-chlorophenyl)methyl]-2-methylthiazolo[3,2-b]triazol-6-ol , reflecting these substituents in alphabetical order and positional numbering.

Structural Component IUPAC Representation Position
Parent heterocycle thiazolo[3,2-b]triazol-6-ol Core
Piperazine substituent 4-benzhydrylpiperazin-1-yl N1 of piperazine
Aryl substituent 3-chlorophenyl C3 of phenyl
Methyl group 2-methyl C2 of thiazole

Core Heterocyclic Systems: Thiazolo[3,2-b]triazole and Piperazine Moieties

Thiazolo[3,2-b]triazole :

  • Thiazole ring : A five-membered ring with sulfur at position 1 and nitrogen at position 3.
  • Triazole ring : Fused at thiazole positions 3 and 2 (denoted by [3,2-b]), creating a bicyclic system with three nitrogen atoms in the triazole moiety.
  • Fusion pattern : The thiazole’s C3 bonds to the triazole’s C2, with shared atoms forming a bridgehead at thiazole C2 and triazole N1.

Piperazine :

  • A six-membered diazine ring with nitrogen atoms at positions 1 and 4.
  • Substituted at N1 with a benzhydryl (diphenylmethyl) group, enhancing lipophilicity and steric bulk.

Spectral Characterization :

  • 1H NMR : Resonances for aromatic protons (δ 7.2–7.5 ppm), piperazine CH2 groups (δ 2.5–3.5 ppm), and thiazole C2-methyl (δ 2.1–2.3 ppm).
  • IR : Stretching vibrations for OH (3200–3500 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-S (670–700 cm⁻¹).

Substituent Analysis: Benzhydryl, 3-Chlorophenyl, and Methyl Groups

Benzhydryl (Diphenylmethyl) :

  • Structure : Two phenyl groups attached to a central methyl carbon.
  • Role : Enhances membrane permeability via lipophilicity and may mediate interactions with hydrophobic binding pockets.

3-Chlorophenyl :

  • Electronic effects : The meta-chlorine atom exerts an electron-withdrawing inductive effect, polarizing the aromatic ring and influencing π-π stacking interactions.
  • Spatial orientation : The chlorine’s position minimizes steric clashes with adjacent substituents.

Methyl Group (C2 of Thiazole) :

  • Conformational impact : Restricts rotation around the thiazole-triazole junction, stabilizing the molecule’s bioactive conformation.
Substituent Key Properties Biological Implications
Benzhydryl LogP ≈ 5.2 (predicted) Enhances blood-brain barrier penetration
3-Chlorophenyl Hammett σₘ = 0.37 Modulates electron density
Methyl Torsional barrier ≈ 3 kcal/mol (estimated) Stabilizes planar conformation

Properties

IUPAC Name

5-[(4-benzhydrylpiperazin-1-yl)-(3-chlorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28ClN5OS/c1-20-31-29-35(32-20)28(36)27(37-29)26(23-13-8-14-24(30)19-23)34-17-15-33(16-18-34)25(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-14,19,25-26,36H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVYFVWVGXUESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-Benzhydrylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic molecule that has attracted attention due to its potential biological activities, particularly in the field of oncology. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of this compound involves the construction of a thiazolo[3,2-b][1,2,4]triazole scaffold. The initial steps typically include the reaction of appropriate precursors to form the thiazole ring followed by the introduction of the piperazine and chlorophenyl moieties. Characterization techniques such as NMR, MS, and IR spectroscopy are employed to confirm the structure.

Anticancer Properties

Recent studies have demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant anticancer activity. For instance:

  • In vitro studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines without causing toxicity to normal cells. Specifically, compounds with chlorine substitutions have been noted for their enhanced efficacy against leukemia cells (CCRF-CEM and HL-60) .
  • A preliminary structure-activity relationship (SAR) analysis indicated that modifications in the benzylidene part of these molecules significantly influence their anticancer effects. For instance, the presence of chlorine at specific positions was linked to improved activity .
CompoundActivity Against Cancer Cell LinesToxicity to Normal Cells
5iHigh (−73.92% inhibition)Low
5hModerate (−58.44% inhibition)Low

The proposed mechanism for the anticancer activity includes:

  • Induction of apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells.
  • Inhibition of cell cycle progression : Certain derivatives impede cell cycle phases crucial for cancer cell replication.

Case Study 1: Evaluation Against MCF-7 Cell Line

A study evaluated the cytotoxic effects of various thiazolo[3,2-b][1,2,4]triazole derivatives against the MCF-7 breast cancer cell line. The results indicated that several compounds exhibited significant cytotoxicity compared to cisplatin, a standard chemotherapeutic agent .

Case Study 2: Structure-Anticancer Activity Relationship

Research focusing on SAR revealed that introducing specific functional groups could enhance the anticancer properties of these compounds. For example, substituting hydrogen with halogens at designated positions led to increased potency against leukemia cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogues in terms of structural features, pharmacological properties, and synthetic pathways.

Structural Analogues and Substitution Patterns

a. 5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol ()

  • Key Differences : This analogue replaces the benzhydryl group with a 4-ethoxy-3-methoxyphenyl substituent. The ethoxy and methoxy groups enhance solubility compared to the lipophilic benzhydryl moiety in the target compound.

b. 5-(4-Methoxybenzylidene)-2-(2-chlorophenyl)-2,3-dihydro-3-phenyl-1H-imidazo[1,2-b][1,2,4]triazol-6(5H)-one ()

  • Key Differences : This compound features an imidazo-triazole core instead of a thiazolo-triazole system. The 4-methoxybenzylidene group introduces conjugation, which may influence electronic properties and binding affinity.
  • Synthetic Pathway : Synthesized via condensation of imidazole precursors, differing from the multi-step alkylation and cyclization required for the target compound .

c. 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles ()

  • Key Differences : Incorporates a pyrazole-triazole-thiadiazole scaffold. The 4-methoxyphenyl group and variable R-substituents (e.g., methyl, phenyl) modulate steric and electronic effects.
  • Biological Activity: Demonstrated antifungal activity via molecular docking against 14-α-demethylase lanosterol (PDB: 3LD6), suggesting a divergent mechanism compared to the dopamine receptor affinity of the target compound .
Physicochemical and Pharmacokinetic Properties
Property Target Compound Analogue Compound
Molecular Weight ~600 g/mol (estimated) 609.14 g/mol 400–450 g/mol (varies with R)
LogP High (due to benzhydryl) Moderate (polar substituents) Moderate (methoxy groups)
Solubility Low in aqueous media Improved with ethoxy group Moderate in DMSO
Bioactivity CNS receptor modulation Peripheral receptor targeting Antifungal/antitumor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.